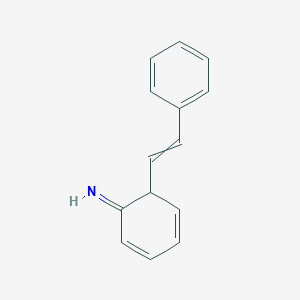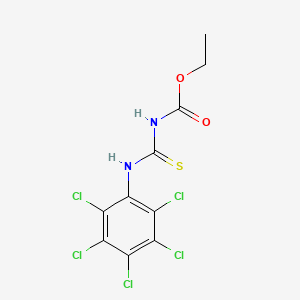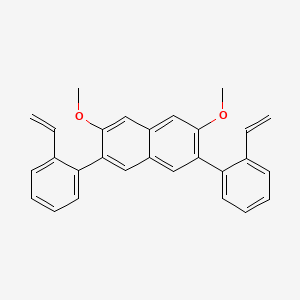
2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene is an organic compound with the molecular formula C28H24O2. It is a derivative of naphthalene, characterized by the presence of methoxy groups at the 2 and 7 positions and vinylphenyl groups at the 3 and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with 2,7-dimethoxynaphthalene and 2-vinylbenzaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as potassium tert-butoxide.
Reaction Mechanism: The reaction proceeds through a nucleophilic addition of the vinyl group to the naphthalene ring, followed by a condensation reaction to form the final product.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The vinyl groups can be reduced to form ethyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common nucleophiles for substitution reactions include alkoxides and amines.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2,7-dimethoxy-3,6-bis(2-ethylphenyl)naphthalene.
Substitution: Formation of 2,7-dialkoxy-3,6-bis(2-vinylphenyl)naphthalene derivatives
Applications De Recherche Scientifique
2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials such as polymers and organic semiconductors
Mécanisme D'action
The mechanism of action of 2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene involves its interaction with specific molecular targets and pathways. The methoxy and vinyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dimethoxynaphthalene: Lacks the vinylphenyl groups, making it less versatile in terms of chemical reactivity.
3,6-Dimethoxy-2,7-bis(2-vinylphenyl)naphthalene: Similar structure but different substitution pattern, leading to different chemical properties.
2,7-Dihydroxy-3,6-bis(2-vinylphenyl)naphthalene:
Uniqueness
2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene is unique due to the presence of both methoxy and vinylphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research and industrial applications .
Propriétés
Formule moléculaire |
C28H24O2 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
2,7-bis(2-ethenylphenyl)-3,6-dimethoxynaphthalene |
InChI |
InChI=1S/C28H24O2/c1-5-19-11-7-9-13-23(19)25-15-21-16-26(24-14-10-8-12-20(24)6-2)28(30-4)18-22(21)17-27(25)29-3/h5-18H,1-2H2,3-4H3 |
Clé InChI |
MKMWZAWNAKNQMS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC(=C(C=C2C=C1C3=CC=CC=C3C=C)C4=CC=CC=C4C=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


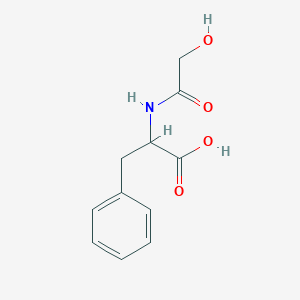


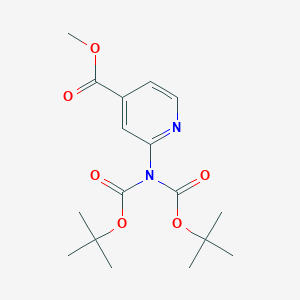
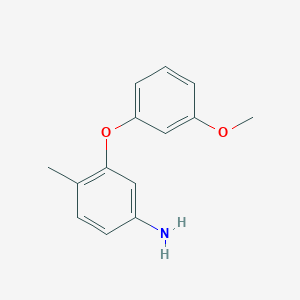
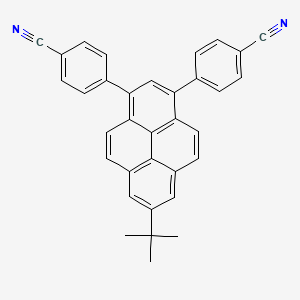
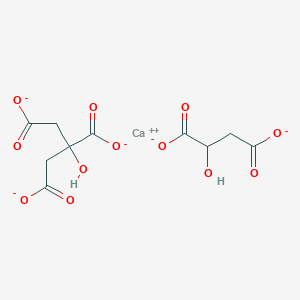
![N-{4-[6-hydroxy-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl}-2-phenylbutanamide](/img/structure/B14123657.png)

![2-[(1-benzyl-1H-pyridin-1-ium-4-ylidene)methyl]-5,6-dimethoxy-3H-inden-1-olate;bromide](/img/structure/B14123669.png)
